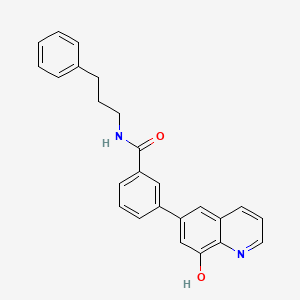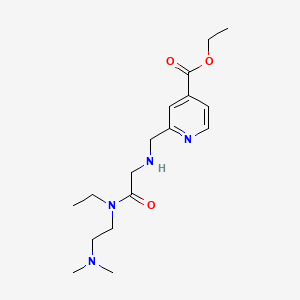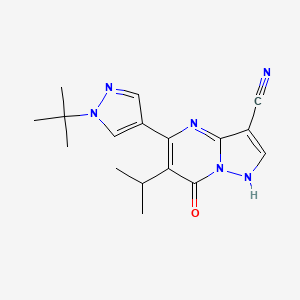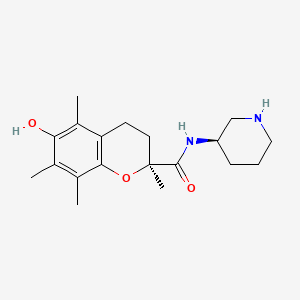![molecular formula C28H28N4O2 B608394 Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]- CAS No. 1402612-56-9](/img/structure/B608394.png)
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Vue d'ensemble
Description
This compound is a methanone, which means it contains a carbonyl group (C=O) attached to two other carbon atoms. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The compound also contains a biphenyl group, which is two phenyl rings connected by a single bond, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of the methoxy group, the biphenyl group, the triazole ring, and the piperidine ring would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the carbonyl group and the nitrogen atoms might suggest that this compound has the ability to form hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique
Inhibition of Diacylglycerol Lipase (DAGL)
KT172 is a potent inhibitor of DAGL, particularly DAGLβ, with an IC50 of 60 nM for recombinant DAGLβ . This inhibition is crucial for studying the role of DAGL in synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes including pain sensation, mood regulation, and inflammation .
Endocannabinoid Signaling Studies
Due to its selective inhibition of DAGLβ, KT172 is used to dissect the endocannabinoid signaling pathways. It helps in understanding the biosynthesis of 2-AG and its role in the central nervous system and peripheral tissues .
Anti-inflammatory Research
KT172 has been shown to decrease the production of 2-arachidonoyl glycerol, leading to reduced levels of arachidonic acid and its inflammatory metabolites like prostaglandin E2 (PGE2) and PGD2 in macrophages . This application is significant for research into inflammatory diseases and the development of anti-inflammatory drugs.
Neuroscience and Addiction Studies
The compound can restore nicotine-stimulated GABA release in isolated ventral tegmental area (VTA) dopamine neurons from rats chronically exposed to nicotine when used at a concentration of 1 µM . This suggests potential applications in studying addiction and developing treatments for substance abuse disorders.
Metabolic Disorders Research
KT172’s role in modulating endocannabinoid levels makes it a valuable tool for researching metabolic disorders. By influencing lipid signaling pathways, it can help in understanding the mechanisms behind conditions like obesity and diabetes .
Mécanisme D'action
Target of Action
KT172, also known as Methanone, [4-(2’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]- or (2-Benzylpiperidin-1-yl)(4-(2’-methoxy-[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone, is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ . It has an IC50 value of 11 nM for DAGLβ .
Mode of Action
KT172 inhibits DAGL-mediated hydrolysis of 1-stearoyl-2-arachidonoylglycerol . It blocks probe-labeling of DAGLβ and ABHD6 activities . In the human prostate cancer cell line PC3, KT172 blocks DAGLβ activity in situ with high selectivity .
Biochemical Pathways
The inhibition of DAGLβ by KT172 perturbs a lipid network involved in macrophage inflammatory responses . It decreases the production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid and eicosanoids .
Pharmacokinetics
It’s solubility in dmso and dmf is mentioned , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of KT172’s action include the reduction of DAGLβ activity and its inhibition . This leads to a decrease in the production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid and eicosanoids .
Orientations Futures
Propriétés
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVJNJNDCJCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)








![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)